

# Overcoming placebo effect in Larazotide acetate clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Larazotide Acetate Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larazotide acetate. The information provided aims to address specific issues that may be encountered during clinical trials, with a focus on overcoming the significant challenge of the placebo effect.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a high placebo response rate in our celiac disease clinical trial with Larazotide acetate. What are the potential reasons and how can we mitigate this?

A1: A high placebo response is a known challenge in functional gastrointestinal disorder trials, including celiac disease. Several factors can contribute to this:

• The "Clinical Trial Effect": Participants in a trial often increase their adherence to a glutenfree diet simply by being in a study environment, leading to symptom improvement in both the placebo and treatment arms.[1][2]

## Troubleshooting & Optimization





- Subjective Endpoints: Celiac disease symptoms like bloating, abdominal pain, and fatigue are subjective and prone to placebo influence.
- Patient Expectations: Hope and positive expectations for a new treatment can lead to perceived symptom improvement.[3]
- Natural Fluctuation of Symptoms: Celiac disease symptoms can vary in intensity over time,
   and a reduction in symptoms may coincide with the trial period by chance.

#### **Troubleshooting Strategies:**

- Implement a Placebo Run-in Period: A placebo run-in phase before randomization can help identify and exclude "high placebo responders".[4][5][6] In a Phase IIb study of Larazotide acetate, a 4-week placebo run-in was utilized.[4][5]
- Utilize Objective Endpoints: While challenging, incorporating more objective measures
  alongside patient-reported outcomes (PROs) can help. This could include biomarkers of
  intestinal permeability (though the lactulose-to-mannitol ratio has shown high variability) or
  histological changes in duodenal biopsies.[7][8]
- Standardize and Control Gluten Challenge: For trials involving a gluten challenge, the dose and formulation of gluten should be standardized and free of other components like FODMAPs that could cause symptoms.[8][9] The inclusion of a sham gluten arm can help measure nocebo effects.[9]
- Patient and Staff Education: Train clinical trial staff to communicate with participants in a
  neutral manner to avoid amplifying expectations.[3] Educating patients about the placebo
  effect is a strategy, though its effectiveness can vary.
- Advanced Statistical Analysis: Employ statistical methods that can account for a high placebo response, such as mixed-model for repeated measures (MMRM) and analysis of covariance (ANCOVA).[4][10]

Q2: What were the key efficacy endpoints in the Larazotide acetate clinical trials, and which ones were met?



A2: The primary efficacy endpoint in the Phase IIb trial (NCT01396213) was the change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[4][11] The 0.5 mg dose of Larazotide acetate met this primary endpoint, showing a statistically significant reduction in symptoms compared to placebo.[4][5][10][12] Higher doses (1 mg and 2 mg) did not show a significant difference from placebo.[4][5][10][12]

Exploratory endpoints for the 0.5 mg dose that also showed a significant effect included:

- A decrease in symptomatic days as measured by the Celiac Disease Patient-Reported Outcome (CeD PRO).[4][10]
- An increase in improved symptom days.[4][10]
- A reduction in the weekly average abdominal pain score.[4][10]
- A decrease in non-gastrointestinal symptoms like headache and tiredness.[4][10]

Q3: Why was the Phase 3 clinical trial for Larazotide acetate discontinued?

A3: The Phase 3 clinical trial (CedLara) was discontinued because an interim analysis revealed that the number of participants needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12] [13] This highlights the profound impact of the placebo effect in this patient population and the difficulty in demonstrating the efficacy of a new therapeutic on top of the improvements seen in the placebo arm.

## **Data Presentation**

Table 1: Summary of Key Efficacy Results from the Phase IIb Clinical Trial of Larazotide Acetate (0.5 mg dose vs. Placebo)



| Endpoint                                                                                       | Larazotide<br>Acetate (0.5<br>mg) Result                   | Placebo Result | p-value                            | Reference |
|------------------------------------------------------------------------------------------------|------------------------------------------------------------|----------------|------------------------------------|-----------|
| Primary Endpoint: Average on- treatment CeD- GSRS Score                                        | Statistically<br>significant<br>improvement                | -              | ANCOVA<br>p=0.022, MMRM<br>p=0.005 | [4][10]   |
| Exploratory Endpoint: Decrease in CeD PRO Symptomatic Days                                     | 26% decrease                                               | -              | p=0.017                            | [4][10]   |
| Exploratory Endpoint: Increase in Improved Symptom Days                                        | 31% increase                                               | -              | p=0.034                            | [4][10]   |
| Exploratory Endpoint: ≥50% reduction in weekly average Abdominal Pain Score for ≥6 of 12 weeks | Achieved in a significantly greater proportion of patients | -              | p=0.022                            | [4][10]   |
| Exploratory Endpoint: Decrease in Non-GI symptoms (headache and tiredness)                     | Statistically<br>significant<br>decrease                   | -              | p=0.010                            | [4][10]   |



# Experimental Protocols Protocol: Gluten Challenge in a Celiac Disease Clinical Trial

This protocol is a generalized example based on methodologies used in celiac disease research.[14][15][16][17]

1. Objective: To assess the efficacy of an investigational drug in preventing or mitigating the effects of gluten exposure in patients with celiac disease.

#### 2. Patient Population:

- Adults (18-70 years) with biopsy-confirmed celiac disease.
- On a strict gluten-free diet for at least 6-12 months prior to the study.[14][16]
- Negative for celiac-specific serology at baseline.

#### 3. Study Design:

- Randomized, double-blind, placebo-controlled.
- A gluten-free run-in period may be included.
- Participants are randomized to receive the investigational drug or a placebo.
- A standardized gluten challenge is administered daily for a predefined period (e.g., 3 days to 6 weeks).[14][16][17]

#### 4. Gluten Challenge Administration:

- The gluten dose should be standardized (e.g., 2.4g to 8g per day).[7][16]
- Gluten can be administered in the form of cookies, bread, or capsules containing gluten powder.[14]
- The gluten vehicle should be low in FODMAPs to avoid confounding symptoms.

#### 5. Efficacy Assessments:

- Patient-Reported Outcomes: Daily symptom diaries (e.g., CeD PRO, CDSD) to assess gastrointestinal and non-gastrointestinal symptoms.[11][15][16]
- · Biomarkers:
- Serology: Anti-tissue transglutaminase (tTG) IgA and anti-deamidated gliadin peptide (DGP)
   IgA/IgG at baseline and post-challenge.



- Intestinal Permeability: Lactulose-to-mannitol (LAMA) ratio in urine (note: high variability has been reported).
- Gluten Immunogenic Peptides (GIPs) in urine or stool to confirm gluten exposure.[2]
- Histology: Duodenal biopsies at baseline and post-challenge to assess changes in villous height to crypt depth ratio and intraepithelial lymphocyte count.
- 6. Safety Monitoring: Close monitoring of adverse events throughout the study.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Larazotide Acetate's Mechanism of Action in Preventing Tight Junction Disassembly.





Click to download full resolution via product page

Caption: Example Workflow for a Larazotide Acetate Clinical Trial with a Placebo Run-in.



Caption: Logical Relationships in Overcoming the Placebo Effect in Larazotide Acetate Trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. beyondceliac.org [beyondceliac.org]
- 2. fatceliac.net [fatceliac.net]
- 3. signanthealth.com [signanthealth.com]
- 4. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet:
   A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cognivia.com [cognivia.com]
- 7. Larazotide acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Celiac Disease Clinical Trials Alimentiv [alimentiv.com]
- 9. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Once Promising Celiac Drug Larazotide Looks Doomed After Disappointing Phase 3 Trial
   Celiac.com [celiac.com]
- 13. beyondceliac.org [beyondceliac.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Evaluating Responses to Gluten Challenge: A Randomized, Double-Blind, 2-Dose Gluten Challenge Trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. rally.massgeneralbrigham.org [rally.massgeneralbrigham.org]







 To cite this document: BenchChem. [Overcoming placebo effect in Larazotide acetate clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498444#overcoming-placebo-effect-in-larazotide-acetate-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com